molecular formula C26H21FN4O2S B2502543 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 536705-49-4

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2502543
CAS No.: 536705-49-4
M. Wt: 472.54
InChI Key: SADASXUDJRUDQC-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a heterocyclic derivative featuring a pyrimido[5,4-b]indole core fused with a sulfanyl acetamide side chain. Its structure includes:

  • A pyrimido[5,4-b]indole scaffold substituted at the 3-position with a 3,5-dimethylphenyl group.
  • A sulfanyl (-S-) linkage at the 2-position, connecting the core to an acetamide moiety.
  • The acetamide’s nitrogen is substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-17(12-15)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)34-14-22(32)28-21-10-6-4-8-19(21)27/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADASXUDJRUDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[5,4-b]indole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[5,4-b]indole core.

    Introduction of the Dimethylphenyl Group:

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate compound with 2-fluoroaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure R₁ (3-position) R₂ (Acetamide Substituent) Molecular Weight (g/mol) Key References
Target Compound Pyrimido[5,4-b]indole 3,5-Dimethylphenyl 2-Fluorophenyl ~494.5* N/A
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole Methyl 4-Trifluoromethoxyphenyl 534.5
N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-Ethoxyphenyl 2,3-Dimethylphenyl ~521.6*
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 3,5-Difluorophenyl 2,5-Dimethoxyphenyl ~506.4*

*Calculated based on molecular formula.

Key Observations:

Core Structure Variability: The pyrimido[5,4-b]indole core (target compound) vs. Pyrimidoindole derivatives generally exhibit higher planarity compared to thienopyrimidines, influencing π-π stacking interactions.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound vs. 4-trifluoromethoxyphenyl () introduces distinct electronic profiles. EWGs like -CF₃ enhance metabolic stability but may reduce solubility .

Spectroscopic and Analytical Data

Comparative spectroscopic data (IR, NMR) from analogous compounds () suggest:

  • IR Spectra : Stretching frequencies for C=O (1660–1680 cm⁻¹) and C≡N (~2210 cm⁻¹) are consistent across acetamide-pyrimidoindole derivatives .
  • ¹H-NMR : The 2-fluorophenyl group in the target compound would show characteristic splitting patterns (e.g., doublets for aromatic protons adjacent to fluorine) distinct from methoxy or trifluoromethoxy substituents .

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